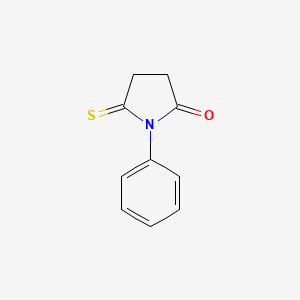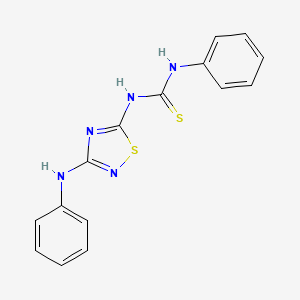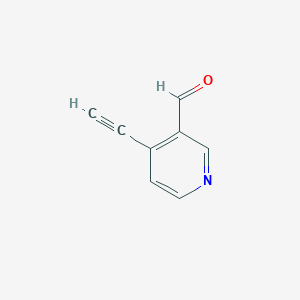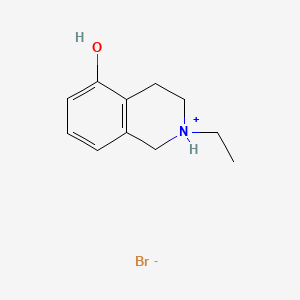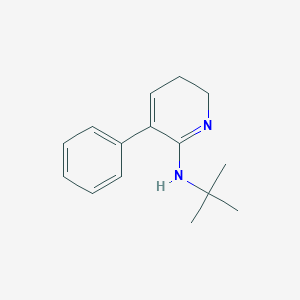![molecular formula C34H58Si3 B14175624 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane CAS No. 918795-23-0](/img/structure/B14175624.png)
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane is an organosilicon compound characterized by its unique structure, which includes hexyl groups and trimethylsilyl-substituted phenyl groups attached to a silolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane typically involves the reaction of hexyl-substituted silanes with trimethylsilyl-substituted phenyl groups under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-silicon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), toluene as solvent.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silolane derivatives depending on the reagents used.
科学的研究の応用
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane has several scientific research applications:
Materials Science: Used in the development of novel silicon-based materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The trimethylsilyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene: Another organosilicon compound with similar reactivity and applications.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Known for its use in redox reactions and as a chemical probe.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis[4-[2-(trimethylsilyl)ethynyl]benzene]: Utilized in organic synthesis and materials science.
Uniqueness
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane stands out due to its specific combination of hexyl and trimethylsilyl-substituted phenyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
特性
CAS番号 |
918795-23-0 |
|---|---|
分子式 |
C34H58Si3 |
分子量 |
551.1 g/mol |
IUPAC名 |
[4-[1,1-dihexyl-5-(4-trimethylsilylphenyl)silolan-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C34H58Si3/c1-9-11-13-15-27-37(28-16-14-12-10-2)33(29-17-21-31(22-18-29)35(3,4)5)25-26-34(37)30-19-23-32(24-20-30)36(6,7)8/h17-24,33-34H,9-16,25-28H2,1-8H3 |
InChIキー |
UQZZMHCOLITELB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si]1(C(CCC1C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)

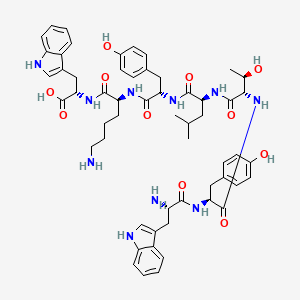

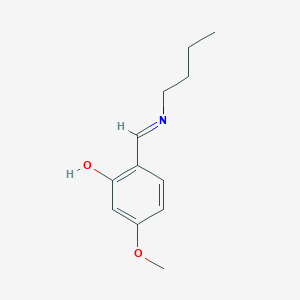
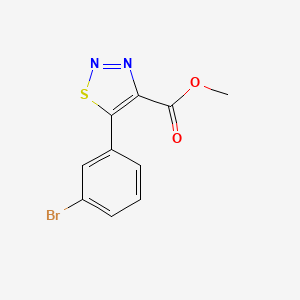
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
